4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol
Description
Properties
IUPAC Name |
4-amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c12-11(13,14)10-3-1-8(2-4-10)9(7-15)5-6-16/h1-4,9,16H,5-7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETOTKQNMZNSBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)CN)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1468899-79-7 | |
| Record name | 4-amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and nitroethane.
Formation of Nitroalkene: The reaction between 4-(trifluoromethyl)benzaldehyde and nitroethane in the presence of a base such as potassium carbonate yields the corresponding nitroalkene.
Reduction: The nitroalkene is then reduced using a reducing agent like lithium aluminum hydride to form the corresponding amine.
Hydrolysis: The final step involves the hydrolysis of the amine to yield 4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of 4-amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol exhibit potential as anticancer agents. Specifically, compounds that incorporate this structure have been shown to inhibit Ral GTPase, which is implicated in cancer metastasis. This highlights the compound's role in developing targeted therapies against various cancers, including breast and lung cancer .
Anti-inflammatory Properties
Research has identified the anti-inflammatory potential of related compounds. For instance, derivatives of 4-amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol have been screened for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In vitro and in vivo studies demonstrated significant reductions in paw edema and granuloma formation, suggesting therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship studies of 4-amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol derivatives have provided insights into optimizing biological activity. Modifications at the amino group and the trifluoromethyl phenyl ring have been shown to enhance potency and selectivity against specific biological targets. For example, variations in lipophilicity and functional group substitutions have been correlated with improved brain permeability, which is vital for central nervous system-targeted therapies .
Synthesis and Chemical Applications
Synthetic Intermediates
The compound serves as a versatile building block in organic synthesis, particularly for generating more complex molecules used in pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable in synthesizing biologically active compounds, including those with antimicrobial and antiviral properties .
Chiral Drug Development
The compound's chiral nature allows its use in synthesizing enantiomerically pure drugs. The reduction of α-halo ketones using 4-amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol has yielded high enantioselectivities for several chiral drugs, indicating its utility in pharmaceutical manufacturing processes .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Positional Isomerism: The compound DX213 () shares the same molecular formula as the target compound but differs in the positions of the amino and hydroxyl groups. Such isomerism can drastically alter solubility and receptor binding .
Trifluoromethyl vs.
Electron-Withdrawing Effects: The -CF₃ group in the target compound and DX213 enhances metabolic stability compared to analogs with -OCH₃ or -CH₃ substituents (e.g., 4-[(4-methylphenyl)amino]butan-1-ol) .
Fluorine Substitution: 3-Amino-1-fluoro-4-phenyl-butan-2-ol () replaces the hydroxyl group with fluorine, reducing polarity and possibly altering pharmacokinetics .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP values, as seen in 4-Phenyl-1-[4-(trifluoromethyl)phenyl]butan-1-ol (logP ~4.5 estimated) versus 4-[(4-methylphenyl)amino]butan-1-ol (logP ~2.1) .
- Hydrogen Bonding: The amino and hydroxyl groups in the target compound provide multiple H-bond donors (HBD = 2), whereas analogs like 4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol () lack hydroxyl groups, reducing HBD count to 1 .
Biological Activity
4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of a trifluoromethyl group. This compound is being investigated for its potential biological activities, including effects on neurological disorders and interactions with various biological targets.
Chemical Structure and Properties
The molecular structure of 4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol includes an amino group, a butanol chain, and a trifluoromethyl-substituted phenyl ring. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate biological membranes and interact with hydrophobic regions of proteins and enzymes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group can modulate the activity of proteins involved in various pathways, which may lead to therapeutic effects. For instance, it has been noted that compounds containing trifluoromethyl groups often exhibit enhanced potency in enzyme inhibition compared to their non-fluorinated counterparts .
Anticholinesterase Activity
Recent studies have highlighted the potential of compounds similar to 4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, compounds with similar structural motifs have shown IC50 values indicating moderate inhibitory activity against these enzymes, which are crucial in the treatment of Alzheimer's disease .
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| 4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol | TBD | TBD |
| Similar Compound A | 19.2 | 13.2 |
| Similar Compound B | 10.4 | 7.7 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that derivatives exhibit varying levels of activity against Staphylococcus aureus and Enterococcus faecalis, with some derivatives demonstrating significant potency comparable to standard antibiotics .
| Compound | MIC (μM) against S. aureus | MIC (μM) against E. faecalis |
|---|---|---|
| 4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol | TBD | TBD |
| Compound C | 0.070 | 4.66 |
| Compound D | 8.95 | 35.8 |
Case Studies
Several case studies have explored the biological implications of structurally similar compounds:
- Neurological Disorders : In a study focusing on compounds with trifluoromethyl groups, it was found that these compounds could effectively inhibit AChE, which is pivotal in managing cognitive decline associated with Alzheimer's disease .
- Antimicrobial Efficacy : Research demonstrated that certain derivatives of this class showed broad-spectrum antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for treating resistant infections .
- Cytotoxicity : The cytotoxic effects were assessed using human monocytic leukemia cell lines, revealing that modifications in lipophilicity significantly influenced the anticancer activity of these compounds .
Q & A
Basic: What synthetic methodologies are recommended for 4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol, and how can reaction yields be optimized?
Methodological Answer:
Synthesis typically involves multi-step routes starting from trifluoromethyl-substituted aromatic precursors. Key steps include:
- Boronic acid cross-coupling : Utilize 4-(trifluoromethyl)phenylboronic acid (CAS 128796-39-4) in Suzuki-Miyaura reactions to introduce the aryl group .
- Amination and hydroxylation : Introduce the amino and hydroxyl groups via reductive amination or nucleophilic substitution, ensuring steric and electronic compatibility .
- Optimization strategies :
- Catalysts: Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.
- Temperature control: Maintain ≤80°C to prevent decomposition of the trifluoromethyl group .
- Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the amino (-NH₂), hydroxyl (-OH), and trifluoromethyl (-CF₃) groups. Compare chemical shifts with PubChem data for analogous compounds (e.g., δ ~2.5 ppm for -CH₂OH, δ ~7.8 ppm for aryl protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₁H₁₃F₃NO) and isotopic patterns .
- Infrared (IR) spectroscopy : Detect functional groups (e.g., O-H stretch at ~3300 cm⁻¹, N-H bend at ~1600 cm⁻¹) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
Basic: How should researchers ensure the compound’s stability during storage and handling?
Methodological Answer:
- Storage : Store in anhydrous conditions under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the amino and hydroxyl groups .
- Light sensitivity : Use amber vials to avoid photodegradation of the aryl-trifluoromethyl moiety .
- Handling : Conduct reactions in moisture-free environments (e.g., glovebox) to minimize side reactions .
Advanced: How can enantiomeric resolution of 4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol be achieved?
Methodological Answer:
- Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to separate enantiomers. Monitor resolution via polarimetry or circular dichroism .
- Enzymatic resolution : Employ lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures. Optimize pH (7–8) and temperature (30–40°C) for enzyme activity .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .
Advanced: What computational approaches are suitable for modeling its interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity. Use B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., kinases) using AMBER or GROMACS. Focus on hydrogen bonding between the hydroxyl/amino groups and catalytic residues .
- Docking studies : Utilize AutoDock Vina to model binding poses in active sites. Validate with experimental IC₅₀ data from kinase inhibition assays .
Advanced: How can contradictory data in literature regarding its biological activity be resolved?
Methodological Answer:
- Replicate experiments : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations .
- Purity validation : Re-test the compound using HPLC and NMR to rule out impurities (e.g., residual solvents) affecting bioactivity .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Advanced: What strategies can mitigate challenges in scaling up synthesis?
Methodological Answer:
- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions during aryl coupling steps .
- Catalyst recycling : Use immobilized Pd catalysts to reduce costs and improve yield in cross-coupling reactions .
- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy to optimize parameters (e.g., reaction time, stoichiometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
